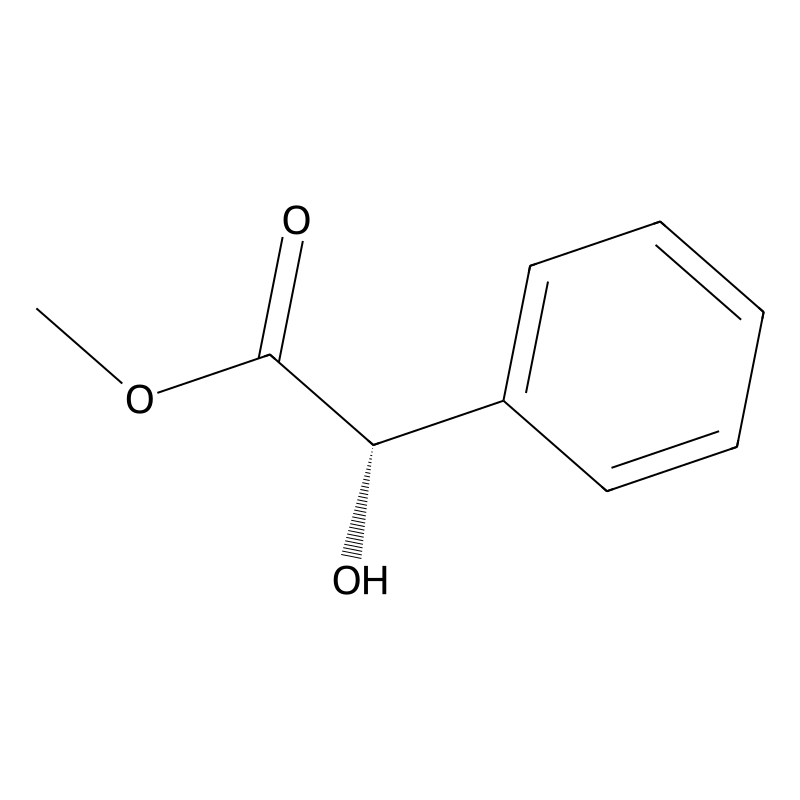Methyl (S)-(+)-mandelate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
As a Chiral Precursor:
Methyl (S)-(+)-mandelate serves as a valuable chiral precursor for the synthesis of diverse enantiomerically pure compounds. Its stereocenter allows for the selective introduction of functionalities, leading to desired stereoisomers crucial in various fields, including:
- Drug Discovery: Enantiopure drugs often exhibit significantly different pharmacological properties. Methyl (S)-(+)-mandelate can be employed as a starting material for the synthesis of chiral drugs, enabling the development of more potent and specific therapeutics [PubChem: Methyl (S)-(+)-mandelate, https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-S-_-mandelate].
- Fine Chemicals: Enantiomerically pure fine chemicals are essential components in various industries, including fragrances, food additives, and agrochemicals. Methyl (S)-(+)-mandelate can be used as a building block for the synthesis of these chiral fine chemicals, contributing to the development of new materials with specific functionalities [Sigma-Aldrich: Methyl (S)-(+)-mandelate, ].
As a Chiral Auxiliary:
Methyl (S)-(+)-mandelate can act as a chiral auxiliary in asymmetric synthesis, influencing the stereochemical outcome of reactions. By temporarily binding to a reaction intermediate, it directs the formation of a specific enantiomer. This approach is particularly beneficial for synthesizing complex molecules with desired chirality [Sigma-Aldrich: Methyl (S)-(+)-mandelate, ].
As a Substrate for Enzyme Studies:
Enzymes often exhibit high stereoselectivity, meaning they prefer to react with specific enantiomers. Methyl (S)-(+)-mandelate can be used as a substrate to study the activity and stereoselectivity of enzymes involved in various biological processes. This information is crucial for understanding enzyme function and developing novel drugs that target specific enzymes [PubChem: Methyl (S)-(+)-mandelate, https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-S-_-mandelate].
As a Model Compound:
Due to its well-defined structure and readily available enantiopure form, Methyl (S)-(+)-mandelate serves as a model compound in various research areas, including:
- Chiral Recognition Studies: It can be employed to investigate the interactions between molecules and their ability to discriminate between different enantiomers [PubChem: Methyl (S)-(+)-mandelate, https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-S-_-mandelate].
- Development of New Chiral Separation Techniques: Research efforts utilize Methyl (S)-(+)-mandelate to design and evaluate novel methods for separating enantiomers, which is crucial for obtaining pure enantiomers in various applications [Sigma-Aldrich: Methyl (S)-(+)-mandelate, ].
Methyl (S)-(+)-mandelate is an organic compound with the molecular formula . It is classified as a chiral molecule, specifically an optically active derivative of mandelic acid. This compound appears as a white crystalline solid and is known for its pleasant fragrance, making it of interest in various applications, including the fragrance and flavor industry. The compound is characterized by its chirality, which is crucial for its biological activity and interactions in
- Safety information: Limited data available on the specific hazards of Methyl (S)-(+)-mandelate. It is recommended to handle with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood.
- Flammability: No data readily available. However, based on its structure, it is likely combustible.
- Reactivity: May react with strong acids or bases, causing hydrolysis of the ester linkage.
- Oxidation: Methyl (S)-(+)-mandelate can be oxidized to form methyl phenyl glyoxylate. This transformation has been studied using liquid–liquid–liquid phase transfer catalysis, showcasing its potential in synthetic organic chemistry .
- Elimination Reactions: The compound can undergo gas-phase elimination to produce benzaldehyde, methanol, and carbon monoxide. This reaction pathway has been analyzed using density functional theory methods, indicating the compound's reactivity under certain conditions .
Methyl (S)-(+)-mandelate exhibits notable biological activity, particularly as a substrate for specific enzymes. For instance, it is involved in metabolic pathways catalyzed by (S)-mandelate dehydrogenase, an enzyme that facilitates the oxidation of mandelate to benzoate . This enzymatic activity highlights its role in biotransformation processes and potential applications in biotechnology.
Various synthesis methods have been developed for producing methyl (S)-(+)-mandelate:
- Esterification: The most common method involves the esterification of mandelic acid with methanol in the presence of an acid catalyst.
- Asymmetric Synthesis: Chiral auxiliary methods can be employed to enhance the enantioselectivity during synthesis, ensuring the production of the (S)-enantiomer.
- Biocatalysis: Enzymatic methods using specific lipases or dehydrogenases can also yield methyl (S)-(+)-mandelate with high enantioselectivity, providing a more environmentally friendly approach to synthesis.
Methyl (S)-(+)-mandelate finds applications across various industries:
- Fragrance and Flavor Industry: Due to its pleasant aroma, it is used as a flavoring agent and fragrance component in cosmetics and food products.
- Pharmaceuticals: Its chiral nature makes it useful in the synthesis of various pharmaceutical compounds where stereochemistry is critical.
- Chemical Intermediates: It serves as a building block for synthesizing other complex organic molecules.
Interaction studies involving methyl (S)-(+)-mandelate often focus on its binding properties with enzymes and receptors. Research has shown that this compound can form complexes with cyclodextrins, which may enhance its solubility and bioavailability in pharmaceutical applications . Additionally, studies on its interaction with various biological systems help elucidate its metabolic pathways and potential therapeutic effects.
Methyl (S)-(+)-mandelate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl mandelate | C9H10O3 | Racemic mixture; lacks chirality |
| Benzyl alcohol | C7H8O | Simple alcohol; does not possess chirality |
| Ethyl mandelate | C10H12O3 | Ethyl group instead of methyl; similar reactivity |
| Phenylglyoxylic acid | C9H10O3 | Related to phenyl glyoxylate; different functional groups |
Methyl (S)-(+)-mandelate's uniqueness lies in its specific chiral configuration, which influences its biological activity and reactivity compared to its non-chiral counterparts like methyl mandelate or simpler alcohols like benzyl alcohol. Its application in asymmetric synthesis makes it particularly valuable in producing other chiral compounds.








